![molecular formula C10H18O3 B14515903 Oxiranemethanol, 3-[2-(3,3-dimethyloxiranyl)ethyl]-3-methyl- CAS No. 62875-10-9](/img/structure/B14515903.png)
Oxiranemethanol, 3-[2-(3,3-dimethyloxiranyl)ethyl]-3-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Oxiranemethanol, 3-[2-(3,3-dimethyloxiranyl)ethyl]-3-methyl- is a complex organic compound with the molecular formula C10H18O3. This compound belongs to the class of oxiranes, which are three-membered cyclic ethers. The presence of multiple oxirane rings and methyl groups in its structure makes it an interesting subject for chemical research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Oxiranemethanol, 3-[2-(3,3-dimethyloxiranyl)ethyl]-3-methyl- typically involves the epoxidation of suitable alkenes. One common method is the reaction of 3,3-dimethyl-1-butene with a peracid, such as m-chloroperbenzoic acid, under controlled temperature conditions. The reaction proceeds through the formation of an epoxide intermediate, which is then further reacted with methanol in the presence of a catalyst to yield the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. The use of immobilized catalysts and optimized reaction conditions ensures high yield and purity. The process involves the careful control of temperature, pressure, and reactant concentrations to achieve efficient conversion and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
Oxiranemethanol, 3-[2-(3,3-dimethyloxiranyl)ethyl]-3-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding diols or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, where nucleophiles such as hydroxide ions or amines attack the electrophilic carbon atoms, leading to ring-opening and formation of new compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Hydroxide ions in aqueous solution, amines in organic solvents.
Major Products Formed
Oxidation: Diols, carboxylic acids.
Reduction: Alcohols.
Substitution: Hydroxyalkanes, aminoalkanes.
Applications De Recherche Scientifique
Oxiranemethanol, 3-[2-(3,3-dimethyloxiranyl)ethyl]-3-methyl- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules. Its unique structure allows for the study of reaction mechanisms and stereochemistry.
Biology: Investigated for its potential as a bioactive compound. Studies focus on its interactions with biological molecules and its effects on cellular processes.
Medicine: Explored for its potential therapeutic properties. Research includes its use as a precursor for the synthesis of pharmaceutical agents.
Industry: Utilized in the production of specialty chemicals, including polymers and resins. Its reactivity makes it valuable for creating materials with specific properties.
Mécanisme D'action
The mechanism of action of Oxiranemethanol, 3-[2-(3,3-dimethyloxiranyl)ethyl]-3-methyl- involves its interaction with various molecular targets. The oxirane rings in its structure are highly reactive and can form covalent bonds with nucleophilic sites on proteins, DNA, and other biomolecules. This reactivity can lead to the modification of biological macromolecules, affecting their function and activity. The compound’s effects are mediated through pathways involving oxidative stress, enzyme inhibition, and signal transduction.
Comparaison Avec Des Composés Similaires
Similar Compounds
Oxiranemethanol, (S)-: A stereoisomer with similar reactivity but different spatial arrangement.
Oxirane, 3-ethyl-2,2-dimethyl-: Another oxirane compound with a different substitution pattern.
2,3-Dimethyloxirane: A simpler oxirane with fewer substituents.
Uniqueness
Oxiranemethanol, 3-[2-(3,3-dimethyloxiranyl)ethyl]-3-methyl- is unique due to its multiple oxirane rings and methyl groups, which confer distinct chemical properties and reactivity. Its structure allows for diverse chemical transformations and applications, making it a valuable compound in various fields of research and industry.
Propriétés
Numéro CAS |
62875-10-9 |
|---|---|
Formule moléculaire |
C10H18O3 |
Poids moléculaire |
186.25 g/mol |
Nom IUPAC |
[3-[2-(3,3-dimethyloxiran-2-yl)ethyl]-3-methyloxiran-2-yl]methanol |
InChI |
InChI=1S/C10H18O3/c1-9(2)7(12-9)4-5-10(3)8(6-11)13-10/h7-8,11H,4-6H2,1-3H3 |
Clé InChI |
APQNQVZOITYEGF-UHFFFAOYSA-N |
SMILES canonique |
CC1(C(O1)CCC2(C(O2)CO)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[4-(Benzenesulfonyl)-2-nitrophenyl]-1,1,1-trifluoromethanesulfonamide](/img/structure/B14515825.png)
![2-{Bis[4-(dimethylamino)phenyl]methyl}-5-ethoxybenzoic acid](/img/structure/B14515827.png)
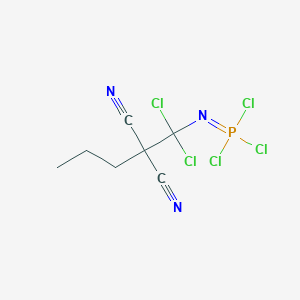
![Silane, trimethyl[(3-nitrophenyl)methoxy]-](/img/structure/B14515835.png)
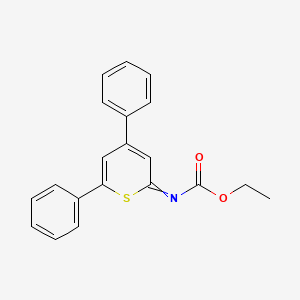

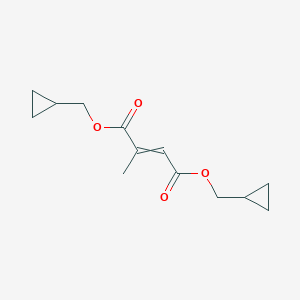
![1-[3-Chloro-2-(chloromethyl)propyl]-4-methoxybenzene](/img/structure/B14515853.png)
![3-[(Butylsulfanyl)methylidene]-5-hexyloxolan-2-one](/img/structure/B14515861.png)
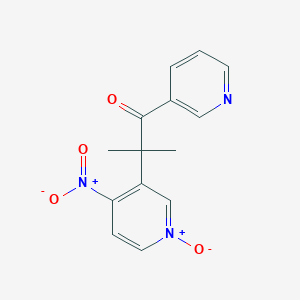
![4-Chloro-N-[2-(3,4-dimethoxyphenoxy)ethyl]benzamide](/img/structure/B14515866.png)
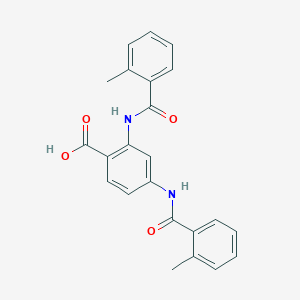
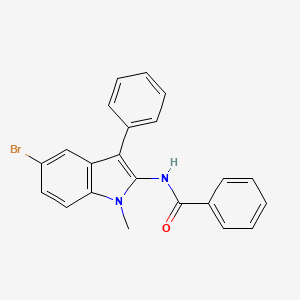
![1-[4-Methyl-2-(2-methylbut-2-en-1-yl)cyclohex-3-en-1-yl]ethan-1-one](/img/structure/B14515882.png)
